1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline
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Overview
Description
1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromobenzyl group attached to the isoquinoline core, which is further substituted with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline derivatives or reduction reactions to form dihydroisoquinoline derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups at the benzyl position.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets and pathways. The bromobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . The methoxy groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets . Specific pathways involved may include inhibition of enzymes or modulation of receptor activities, depending on the biological context .
Comparison with Similar Compounds
1-(2-Bromobenzyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound also contains a bromobenzyl group but differs in its core structure and functional groups.
1-(2’-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline: This compound has hydroxyl groups instead of methoxy groups and a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromobenzyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
193551-53-0 |
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Molecular Formula |
C18H16BrNO2 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
FPPZCZNURICWIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=CC=C3Br)OC |
Origin of Product |
United States |
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